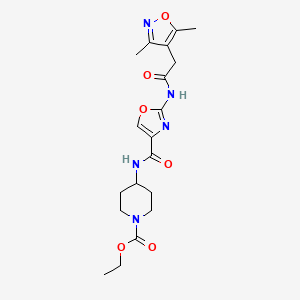![molecular formula C14H13ClN2OS B2989223 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-82-8](/img/structure/B2989223.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aphicidal Activity
This compound has shown promising results as an aphicide . It has been tested against Sitobion miscanthi and Schizaphis graminum , common pests that affect a variety of crops. The inhibition rates were 74.1% and 77.5%, respectively, indicating a strong potential for use in agricultural pest control .
Antifungal Properties
In addition to its aphicidal activity, this molecule has demonstrated antifungal capabilities. It was effective against Pythium aphanidermatum , a pathogen known to cause damping-off disease in seedlings, with a 62.0% inhibition rate. This suggests its utility in protecting crops from fungal pathogens .
Antiviral Potential
While specific data on the antiviral activity of this exact compound is not available, related indole derivatives have been reported to possess antiviral properties. This suggests that with further modification, the compound could potentially be developed into an effective antiviral agent .
Anticancer Activity
Indole derivatives, which share a structural similarity with the compound, have been found to exhibit anticancer activities. This opens up the possibility of the compound being used as a framework for developing new anticancer drugs .
Insecticidal Properties
The compound’s structure is similar to that of other triazine derivatives known for their insecticidal properties. This suggests that it could be explored for use as an insecticide, potentially offering a new tool for pest management .
Herbicidal Use
Given the broad spectrum of bioactivities associated with triazine compounds, there is a possibility that this compound could also be developed for herbicidal applications. This would be particularly useful in agriculture to control unwanted plant growth .
Antimicrobial Effects
The structural features of this compound are indicative of potential antimicrobial effects. While specific studies on this compound are not available, its similarity to other bioactive molecules suggests it could be effective against a range of microbial pathogens .
Role in Agrochemicals
The compound’s bioactivity profile suggests it could be a valuable addition to the range of agrochemicals . Its potential aphicidal, antifungal, and herbicidal activities make it a candidate for integrated pest management strategies in agriculture .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit aphicidal and antifungal activities .
Safety and Hazards
Direcciones Futuras
The future directions of research on “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This would provide valuable guidelines for the design and synthesis of novel compounds .
Propiedades
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-11-3-1-2-9(6-11)7-12-8-16-14(19-12)17-13(18)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAXWCIHANVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)


![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)



![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)
